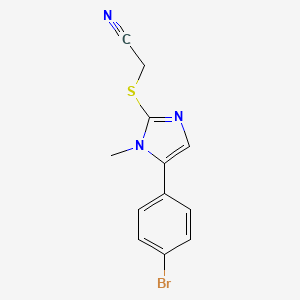
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is a chemical that features an imidazole ring, a thioether linkage, and a nitrile group. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The bromophenyl group suggests potential for interaction with various biological targets, while the nitrile function is a versatile group often involved in chemical synthesis and transformations.
Synthesis Analysis
The synthesis of related imidazolidinone derivatives is described in the literature. For instance, 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones are synthesized using a cyanomethyl anion generated from acetonitrile under electrochemical conditions . Although the specific synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate bromophenyl and methyl substituents on the imidazole ring.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a planar imidazole ring, with the thioether linkage providing some flexibility to the overall molecule. The presence of the 4-bromophenyl group could introduce steric hindrance and influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Related compounds, such as azolylacetonitriles, demonstrate reactivity towards electrophilic reagents, leading to the formation of thiophene derivatives . This suggests that 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile could also undergo similar transformations, potentially yielding novel thiophene compounds upon reaction with suitable electrophiles.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile are not provided, related structures exhibit significant glycosidase inhibitory activity . This indicates that the compound may also possess biological activity, potentially useful in the treatment of conditions like type II diabetes. The presence of the bromine atom could also make the compound amenable to further chemical modifications through palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
Chemical Reactions and Derivatives
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile is involved in various chemical reactions, leading to the formation of different derivatives and products. For instance, imidazoles, including those with bromophenyl and methyl groups, react with cyanogen bromide in acetonitrile solution, producing either 2-bromo derivatives or N-cyano derivatives depending on the substitution at the nitrogen atom of the imidazole ring. This reaction showcases the reactivity of such compounds and their potential for further chemical transformations (Mccallum et al., 1999).
Synthesis of Novel Compounds
The compound also serves as a precursor for the synthesis of novel chemical entities. Research into the photochemical synthesis of 4(5)-nitro-2-arylimidazoles illustrates the potential for creating derivatives under specific conditions, such as irradiation in the presence of benzene derivatives, leading to 2-phenyl substituted imidazoles. This process highlights the versatility of imidazole derivatives in synthesizing new compounds with potential applications in various fields (D’Auria et al., 1998).
Antimicrobial Activities
Some derivatives of imidazole compounds, including those with bromophenyl groups, have been synthesized and tested for their antimicrobial activities. Studies show that certain derivatives exhibit promising antibacterial and antifungal properties, indicating the potential of these compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and their derivatives, including those with bromophenyl groups, has demonstrated significant antiprotozoal activities. These compounds exhibit strong DNA affinities and show effectiveness against Trypanosoma brucei rhodesiense and Plasmodium falciparum in vitro, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S/c1-16-11(8-15-12(16)17-7-6-14)9-2-4-10(13)5-3-9/h2-5,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPURRZHSZYRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2548017.png)
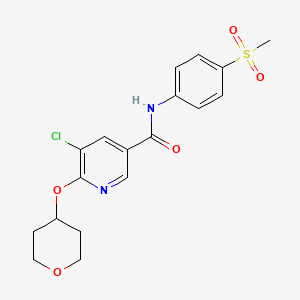
![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)
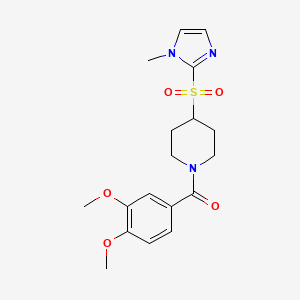
![1-Methyl-5-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyrazole](/img/structure/B2548027.png)
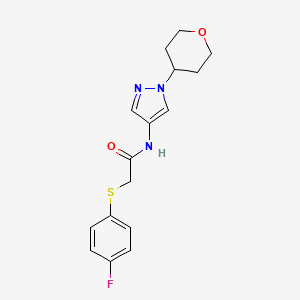
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2548030.png)
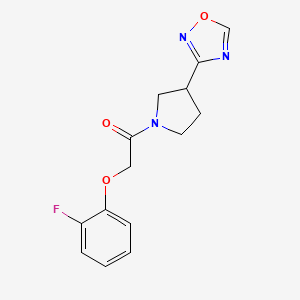

![1-(Azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2548033.png)
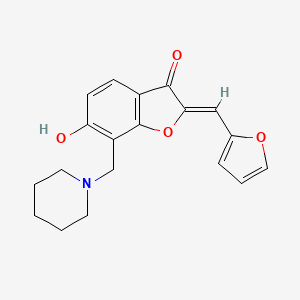
![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)